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molecular formula C22H28N2O3S B8350790 6-(3,5-Dimethylphenyl)sulfanyl-1-[[4-(hydroxymethyl)cyclopenten-1-yl]methyl]-5-isopropyl-pyrimidine-2,4-dione

6-(3,5-Dimethylphenyl)sulfanyl-1-[[4-(hydroxymethyl)cyclopenten-1-yl]methyl]-5-isopropyl-pyrimidine-2,4-dione

Cat. No. B8350790
M. Wt: 400.5 g/mol
InChI Key: NCGDELSEMJJJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922727

Procedure details

5-Isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione and (4-t-butyldimethylsilyloxymethylcyclopent-1-en-1-yl)methyl bromide were reacted by the same way with the example 6 to obtain the titled compound (73 mg)
Name
5-Isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-t-butyldimethylsilyloxymethylcyclopent-1-en-1-yl)methyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
33.1%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:20])[NH:6][C:7](=[O:19])[NH:8][C:9]=1[S:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1)([CH3:3])[CH3:2].[Si]([O:28][CH2:29][CH:30]1[CH2:34][C:33]([CH2:35]Br)=[CH:32][CH2:31]1)(C(C)(C)C)(C)C>>[OH:28][CH2:29][CH:30]1[CH2:34][C:33]([CH2:35][N:8]2[C:9]([S:10][C:11]3[CH:12]=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[CH:16]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:20])[NH:6][C:7]2=[O:19])=[CH:32][CH2:31]1

Inputs

Step One
Name
5-Isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1SC1=CC(=CC(=C1)C)C)=O)=O
Name
(4-t-butyldimethylsilyloxymethylcyclopent-1-en-1-yl)methyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CC=C(C1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1CC=C(C1)CN1C(NC(C(=C1SC1=CC(=CC(=C1)C)C)C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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